Chlorpromazine N-oxide

Vue d'ensemble

Description

La chlorpromazine-N-oxyde est un métabolite de la chlorpromazine, un antipsychotique largement utilisé appartenant à la classe des phénothiazines. La chlorpromazine-N-oxyde est formée par l'oxydation de la chlorpromazine et conserve certaines des propriétés pharmacologiques de son composé parent. Elle est d'intérêt dans les études de pharmacocinétique et de métabolisme des médicaments en raison de sa structure chimique unique et de son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La chlorpromazine-N-oxyde peut être synthétisée par oxydation de la chlorpromazine à l'aide de divers agents oxydants. Une méthode courante implique l'utilisation de peroxyde d'hydrogène en présence d'un catalyseur tel que l'acide acétique. La réaction est généralement effectuée à température ambiante, et le produit est purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorpromazine-N-oxyde peut impliquer des procédés d'oxydation à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les débits, garantissant une qualité et un rendement constants du produit. L'utilisation d'agents oxydants et de catalyseurs respectueux de l'environnement est également mise en avant afin de minimiser les déchets et de réduire l'impact environnemental .

Analyse Des Réactions Chimiques

Oxidation with Hydrogen Peroxide and Catalysts

-

Reagents : Hydrogen peroxide (H₂O₂) + titanosilicate catalyst.

m-Chloroperoxybenzoic Acid (mCPBA) Oxidation

-

Reagents : mCPBA in chloroform.

-

Outcome : Stepwise oxidation produces N⁴′-oxide, N¹′,N⁴′-dioxide, and N¹′,N⁴′,S-trioxide derivatives .

Table 1: Synthetic Routes to CPZNO

Metabolic Pathways

CPZNO is a minor but significant metabolite in humans and rodents, with distinct pharmacokinetics:

In Vivo Metabolism in Rats

-

Reduction : CPZNO is reduced back to chlorpromazine (major pathway) .

-

Secondary Metabolites : Includes 7-hydroxychlorpromazine, chlorpromazine sulphoxide, and desmethyl derivatives .

-

Excretion : 52.1% fecal vs. 26.9% urinary excretion of radiolabeled CPZNO .

Human Pharmacokinetics

Table 2: Key Metabolites of CPZNO

Degradation and Stability

CPZNO undergoes degradation under varying conditions:

Photocatalytic Degradation

-

UV/Visible Light : In aqueous solutions with TiO₂ photocatalysts, CPZNO degrades via hydroxyl radical (- OH) pathways .

-

Products : Dechlorinated intermediates (m/z 301, 285) and hydroxylated derivatives (m/z 335, 351) .

Thermal Degradation in Aqueous Solutions

-

Sterilization Conditions : Prolonged heat exposure leads to sulfoxide and N-oxide derivatives, causing opalescence .

-

Mechanism : Competing oxidation pathways influenced by dissolved oxygen levels .

Table 3: Degradation Products Under Anaerobic vs. Aerobic Conditions

| Condition | Major Products | Proposed Mechanism |

|---|---|---|

| Aerobic | 7-OH-CPZ, CPZ sulphoxide | - OH-mediated hydroxylation |

| Anaerobic | Dechlorinated CPZ (m/z 285, 301) | Electron transfer, C-Cl bond cleavage |

Analytical Methods for Detection

-

Radioimmunoassay (RIA) : Specific antibodies detect CPZNO in plasma with minimal cross-reactivity to CPZ or sulfoxides .

-

LC-MS/MS : Identifies degradation products (e.g., nor-chlorpromazine) in sterilized drug formulations .

Structural and Reactivity Insights

Applications De Recherche Scientifique

Pharmacological Role

Chlorpromazine N-oxide serves as a significant metabolite, influencing the pharmacological profile of chlorpromazine. Its presence in the body can affect the overall therapeutic efficacy and safety of chlorpromazine treatment. The compound interacts with various neurotransmitter systems, notably:

- Dopamine Receptors : this compound acts as an antagonist to dopamine receptors, which is essential for its antipsychotic effects. This action is particularly relevant in managing symptoms of schizophrenia.

- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its anxiolytic and antidepressive properties.

- Adrenergic Receptors : By blocking adrenergic receptors, this compound can influence cardiovascular responses and sedation, which are important in the context of preoperative anxiety management .

Metabolism and Excretion

The metabolism of this compound has been studied extensively. Research indicates that it undergoes significant biotransformation in both humans and animals, leading to various metabolites that can be detected in urine and feces. Key findings include:

- In rats, following administration, metabolites such as chlorpromazine and its hydroxylated forms were identified, indicating a complex metabolic pathway involving oxidation and demethylation .

- In humans, radioimmunoassay techniques have been employed to study the pharmacokinetics of this compound, revealing its absorption patterns and excretion rates .

Clinical Implications

The clinical implications of this compound are noteworthy:

- Therapeutic Monitoring : Given its role as a metabolite, monitoring levels of this compound may provide insights into patient responses to chlorpromazine therapy. Variations in metabolite levels could correlate with therapeutic outcomes or adverse effects.

- Side Effects Management : Understanding the action of this compound may help mitigate side effects associated with chlorpromazine treatment. For instance, its interactions with various receptors could explain some side effects like sedation or hypotension .

Case Studies and Research Findings

A review of pertinent literature reveals several case studies that highlight the significance of this compound:

Future Research Directions

Further research is warranted to explore:

- The specific mechanisms by which this compound influences neurotransmitter systems.

- Long-term effects of this metabolite on patient outcomes in various psychiatric conditions.

- Potential therapeutic applications beyond antipsychotic effects, such as in mood disorders or anxiety management.

Mécanisme D'action

Chlorpromazine-N-oxide exerts its effects by interacting with various molecular targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. The compound acts as an antagonist, blocking the action of neurotransmitters at these receptors. This leads to a reduction in psychotic symptoms and other therapeutic effects. The exact molecular pathways involved in the action of chlorpromazine-N-oxide are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor sensitivity .

Comparaison Avec Des Composés Similaires

La chlorpromazine-N-oxyde est similaire à d'autres dérivés de la phénothiazine, tels que :

Chlorpromazine : Le composé parent, largement utilisé comme antipsychotique.

Prométhazine : Un autre dérivé de la phénothiazine possédant des propriétés antihistaminiques et antiémétiques.

Thioridazine : Un antipsychotique phénothiazinique ayant un mécanisme d'action similaire.

Unicité

La chlorpromazine-N-oxyde est unique en raison de son état d'oxydation spécifique et de son rôle de métabolite de la chlorpromazine. Elle fournit des informations sur les voies métaboliques et la pharmacocinétique de la chlorpromazine, ce qui la rend précieuse dans les études de métabolisme des médicaments .

Activité Biologique

Chlorpromazine N-oxide (CPZNO) is a metabolite of chlorpromazine, a well-known antipsychotic medication. Understanding the biological activity of CPZNO is crucial for assessing its pharmacological effects and potential therapeutic applications. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Chlorpromazine and Its Metabolites

Chlorpromazine is a phenothiazine antipsychotic primarily used to treat schizophrenia and other psychiatric disorders. It acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2 receptors, leading to its antipsychotic effects . During its metabolism, chlorpromazine is converted into several metabolites, including this compound, which is formed through the oxidation of the nitrogen atom in the side chain .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Like chlorpromazine, CPZNO is expected to be readily absorbed from the gastrointestinal tract.

- Bioavailability : The bioavailability may vary due to first-pass metabolism.

- Half-life : The half-life of CPZNO has not been extensively studied; however, chlorpromazine has a half-life of approximately 30 hours .

Case Study: Radioimmunoassay for this compound

A significant study developed antibodies specific to CPZNO using a hapten-bovine serum albumin conjugate. This allowed for the detection and quantification of CPZNO in biological samples. The study demonstrated that CPZNO could be reliably measured in plasma and urine samples, facilitating further research into its pharmacokinetics and biological effects .

Table 1: Summary of Biological Activities Associated with this compound

Implications for Therapeutic Use

The biological activity of this compound suggests that it may play a role in enhancing or modifying the therapeutic effects of chlorpromazine. Understanding its specific actions could lead to improved treatment strategies for psychiatric disorders.

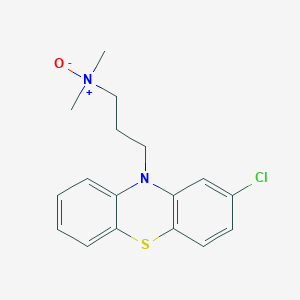

Propriétés

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFWIIFGRXCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937295 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-76-0 | |

| Record name | Chlorpromazine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.